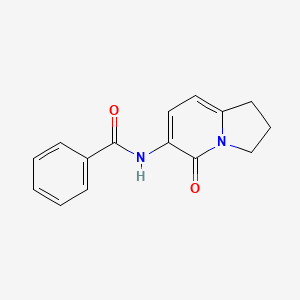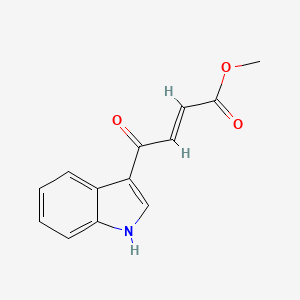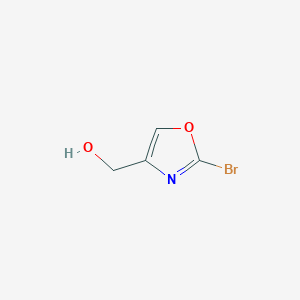
1,4-Di-Boc-2-piperazineacetic acid
Vue d'ensemble
Description
1,4-Di-Boc-2-piperazineacetic acid is a useful research compound. Its molecular formula is C16H28N2O6 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Biochimique
Biochemical Properties
1,4-Di-Boc-2-piperazineacetic acid plays a significant role in biochemical reactions, particularly in the protection of amino groups in peptide synthesis. It interacts with various enzymes and proteins, primarily through the formation of stable carbamate derivatives. These interactions are crucial for preventing unwanted side reactions during peptide bond formation . The compound’s ability to form stable complexes with amino groups makes it an essential tool in the synthesis of complex peptides and proteins.
Cellular Effects
The effects of this compound on various cell types and cellular processes are primarily related to its role in protecting amino groups. By preventing unwanted reactions, it ensures the proper formation of peptide bonds, which is critical for maintaining cell function. This compound can influence cell signaling pathways, gene expression, and cellular metabolism by ensuring the correct assembly of peptides and proteins . Its protective role is vital for the synthesis of biologically active peptides that regulate various cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of carbamate derivatives with amino groups. This interaction prevents the amino groups from participating in unwanted side reactions, thereby ensuring the correct formation of peptide bonds . The compound’s ability to form stable complexes with amino groups is crucial for its role in peptide synthesis. Additionally, it can inhibit or activate enzymes involved in peptide bond formation, further ensuring the proper assembly of peptides and proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is generally stable under mild acidic conditions, which allows for its easy removal after peptide synthesis . Prolonged exposure to strong acids or bases can lead to its degradation, affecting its protective role. Long-term studies have shown that the compound maintains its stability and effectiveness in protecting amino groups during peptide synthesis, ensuring the proper formation of peptides and proteins.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound effectively protects amino groups without causing any adverse effects . At high doses, it can lead to toxicity and adverse effects, including disruptions in peptide synthesis and cellular function. Threshold effects have been observed, where the compound’s protective role is compromised at doses exceeding a certain limit. It is essential to determine the optimal dosage to ensure the compound’s effectiveness without causing toxicity.
Metabolic Pathways
This compound is involved in metabolic pathways related to peptide synthesis. It interacts with enzymes and cofactors that facilitate the formation of peptide bonds . The compound’s role in protecting amino groups ensures the proper assembly of peptides and proteins, which are essential for various metabolic processes. Additionally, it can affect metabolic flux and metabolite levels by ensuring the correct formation of biologically active peptides.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions ensure the compound’s proper localization and accumulation in areas where peptide synthesis occurs. The compound’s ability to form stable complexes with amino groups allows for its effective transport and distribution within cells, ensuring its protective role during peptide synthesis.
Subcellular Localization
This compound is localized in specific subcellular compartments where peptide synthesis occurs . Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments. The compound’s ability to form stable complexes with amino groups ensures its proper localization and activity, which is crucial for its role in protecting amino groups during peptide synthesis.
Propriétés
IUPAC Name |
2-[1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-7-8-18(11(10-17)9-12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSKITKFSSMMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90655109 | |
| Record name | [1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
368442-00-6 | |
| Record name | [1,4-Bis(tert-butoxycarbonyl)piperazin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90655109 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10-hexahydrocycloocta[c]pyridine](/img/structure/B1498852.png)
![3-Phenyl-1-(pyridin-2-yl)-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridine](/img/structure/B1498853.png)
![2-(Chloromethyl)oxazolo[5,4-b]pyridine](/img/structure/B1498856.png)










